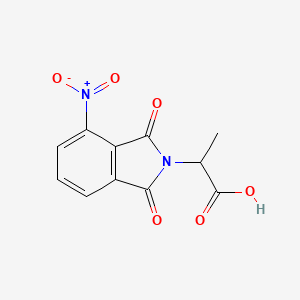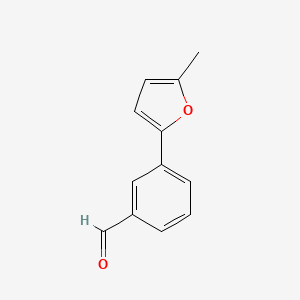
3-(5-Methyl-2-furyl)benzaldehyde
カタログ番号 B1362213
CAS番号:
400745-03-1
分子量: 186.21 g/mol
InChIキー: GYXOZCFCYNADKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(5-Methyl-2-furyl)benzaldehyde” is a chemical compound with the empirical formula C12H10O2 . It has a molecular weight of 186.21 . The compound is solid in form .
Synthesis Analysis
The synthesis of “3-(5-Methyl-2-furyl)benzaldehyde” can be achieved from 2-Methylfuran and 3-Bromobenzaldehyde .Molecular Structure Analysis
The SMILES string representation of the molecule isCc1ccc(o1)-c2cccc(C=O)c2 . This indicates that the molecule consists of a furan ring with a methyl group attached, and a benzaldehyde group attached to the furan ring. Physical And Chemical Properties Analysis
“3-(5-Methyl-2-furyl)benzaldehyde” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.科学的研究の応用
Flavor and Fragrance Chemistry
- Branched aldehydes, including variants similar to 3-(5-Methyl-2-furyl)benzaldehyde, play a crucial role as flavor compounds in various food products. They are extensively studied for their production and degradation pathways, especially from amino acids, and are vital in fermented and non-fermented (heat-treated) products. Understanding the formation of these aldehydes at the metabolic level is essential for controlling their presence in food, thereby influencing flavor and aroma profiles (Smit, Engels, & Smit, 2009).
Supramolecular Chemistry
- Compounds like 3-(5-Methyl-2-furyl)benzaldehyde might have structural similarities or functional relevance to benzene-1,3,5-tricarboxamides (BTAs), which have shown increasing importance in various scientific disciplines. The simplicity, accessibility, and profound understanding of the supramolecular self-assembly of BTAs facilitate their use in applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly into nanometer-sized rod-like structures and their multivalent nature make BTAs a versatile building block in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Polymerization and Material Science
- The polymerization of aldehydes, including structures related to 3-(5-Methyl-2-furyl)benzaldehyde, is a significant area of research, focusing on higher aliphatic aldehydes and their branched and haloaldehyde derivatives. These studies encompass the preparation, purification, and characterization of monomers and investigate the mechanisms, thermodynamics, and stereochemistry of polymerization. The properties of the resulting polymers are explored for potential practical applications in future materials science (Kubisa, Neeld, Starr, & Vogl, 1980).
Advanced Oxidation Processes (AOPs)
- Aldehydes, including variants similar to 3-(5-Methyl-2-furyl)benzaldehyde, are studied in the context of AOPs for treating recalcitrant compounds in industrial wastewater. The presence of specific aldehydes in the emission profiles from bioethanol–gasoline blends is also of concern. Studies suggest that additives in these blends, such as ETBE and MTBE, along with proprietary additives like lubricants and detergents, add complexity to the emission profiles, indicating the need for further research in this area (Manzetti & Andersen, 2015).
Biotransformation in Pharmaceutical Production
- In the production of pharmaceutical compounds like L-ephedrine, aldehydes similar to 3-(5-Methyl-2-furyl)benzaldehyde are key intermediates. Biotransformation processes using benzaldehyde and various yeasts have been significantly improved for the production of L-phenylacetylcarbinol (L-PAC), a key intermediate. Innovations in microbial biotransformation, including process optimization and metabolic control, have enhanced the production efficiency, yielding higher concentrations and purities of the target compounds (Rogers, Shin, & Wang, 1997).
Safety And Hazards
特性
IUPAC Name |
3-(5-methylfuran-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOZCFCYNADKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378212 |
Source


|
| Record name | 3-(5-methyl-2-furyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-2-furyl)benzaldehyde | |
CAS RN |
400745-03-1 |
Source


|
| Record name | 3-(5-methyl-2-furyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

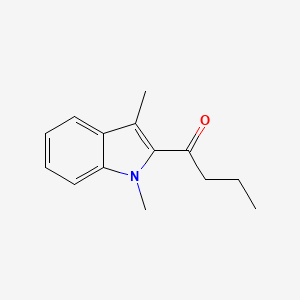
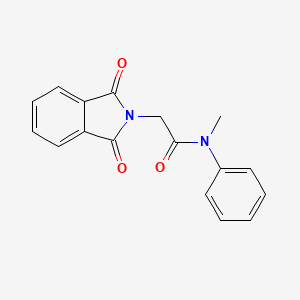
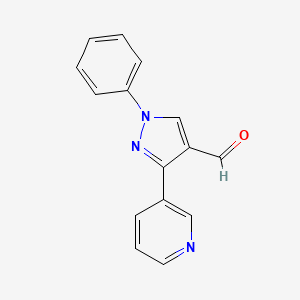
![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)

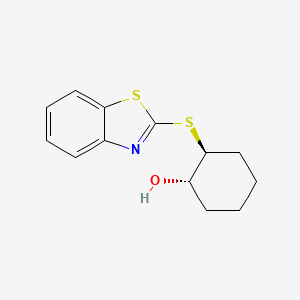

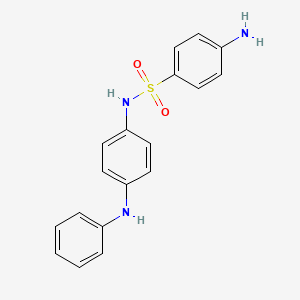

![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)
![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)
